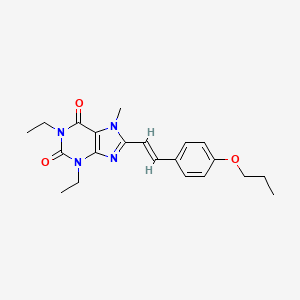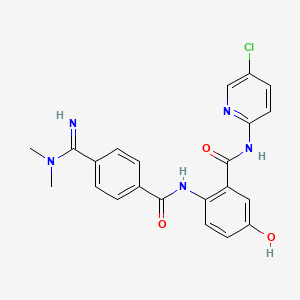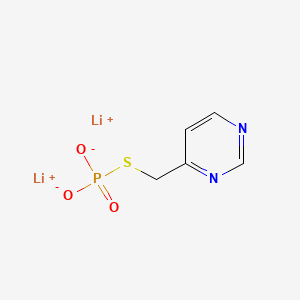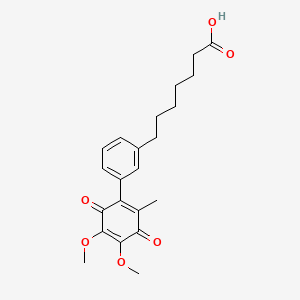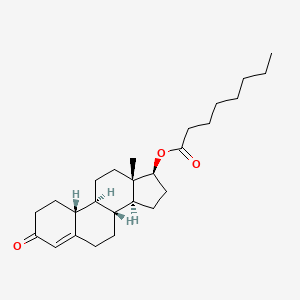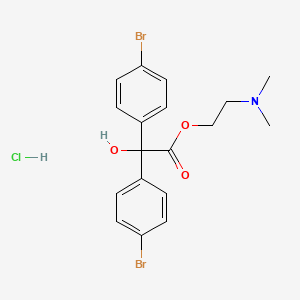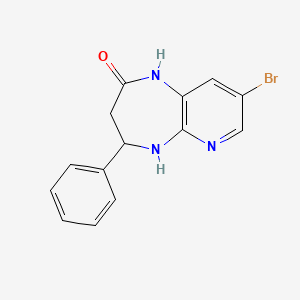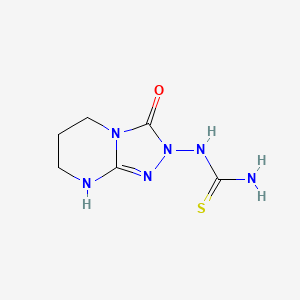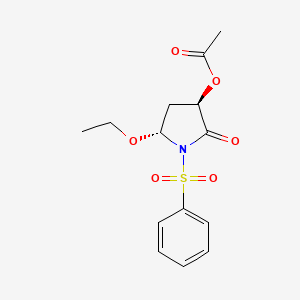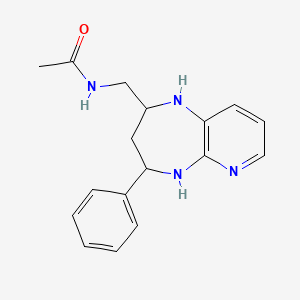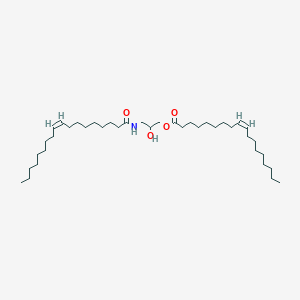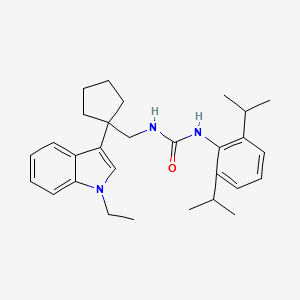
4-Hydroxypropranolol-4-O-sulfate, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxypropranolol-4-O-sulfate, (-)- is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is formed through the sulfation of 4-hydroxypropranolol, which is a primary metabolite of propranolol. The sulfation process is catalyzed by sulfotransferase enzymes, specifically SULT1A3, in the presence of the cofactor 3’-phosphoadenosine-5’-phosphosulfate (PAPS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypropranolol-4-O-sulfate involves the enzymatic sulfation of 4-hydroxypropranolol. This reaction is typically carried out using recombinant and permeabilized fission yeast cells expressing human sulfotransferase SULT1A3. The reaction conditions include the presence of PAPS as a cofactor, and the process is optimized to reduce product loss and increase yield .
Industrial Production Methods: Industrial production of 4-Hydroxypropranolol-4-O-sulfate follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized fermentation conditions allows for the efficient production of the compound. The process involves continuous monitoring and adjustment of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypropranolol-4-O-sulfate primarily undergoes hydrolysis and conjugation reactions. The hydrolysis of the sulfate group can occur under acidic or basic conditions, leading to the formation of 4-hydroxypropranolol .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions involving sulfotransferase enzymes and PAPS as a cofactor.
Major Products:
Hydrolysis: 4-Hydroxypropranolol
Conjugation: Various sulfate conjugates depending on the substrate used.
Scientific Research Applications
4-Hydroxypropranolol-4-O-sulfate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxypropranolol-4-O-sulfate involves its interaction with beta-adrenergic receptors. As a metabolite of propranolol, it retains some of the pharmacological activity of the parent compound. The sulfate group enhances its solubility and facilitates its excretion from the body. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .
Comparison with Similar Compounds
4-Hydroxypropranolol: The parent compound from which 4-Hydroxypropranolol-4-O-sulfate is derived.
Propranolol: The non-selective beta-adrenergic receptor antagonist that is metabolized to form 4-Hydroxypropranolol.
Other Sulfate Conjugates: Compounds such as 4-Hydroxypropranolol-4-O-glucuronide, which are formed through different conjugation reactions.
Uniqueness: 4-Hydroxypropranolol-4-O-sulfate is unique due to its specific formation through sulfation and its distinct pharmacokinetic properties. Its enhanced solubility and excretion profile differentiate it from other propranolol metabolites .
Properties
CAS No. |
88547-47-1 |
|---|---|
Molecular Formula |
C16H21NO6S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21)/t12-/m0/s1 |
InChI Key |
ODCKICSDIPVTRM-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


